Selective Cancer Cell Cytotoxicity: Casticin Sparing of Normal Fibroblasts Versus Broad-Spectrum Antimitotics
In head and neck cancer models, casticin demonstrates clear selectivity for malignant cells over normal fibroblasts, a property that distinguishes it from many broad-spectrum antimitotic agents. Specifically, casticin at 0.2–1.0 μM dose-dependently inhibited KB cell proliferation with an IC₅₀ of 0.23 μM, while showing no significant inhibition on normal 3T3 Swiss Albino fibroblasts or TIG-103 normal human fibroblasts at the same concentrations [1]. Furthermore, at 0.6 μM, casticin altered spindle morphology in KB cells with partial mitotic spindle breakdown, confirming its mechanism as an antimitotic agent . This selective cytotoxicity profile is not universally observed among other polymethoxyflavones or standard antimitotic chemotherapeutics, which typically exhibit significant toxicity toward normal dividing cells.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 0.23 μM in KB cells (day 3) |
| Comparator Or Baseline | No significant inhibition in 3T3 Swiss Albino and TIG-103 normal cells |
| Quantified Difference | Selectivity ratio (tumor vs. normal): >4.3-fold at 1.0 μM (KB vs. 3T3 Swiss Albino); >4.3-fold at 1.0 μM (KB vs. TIG-103) |
| Conditions | KB (human oral epidermoid carcinoma), 3T3 Swiss Albino (mouse fibroblasts), TIG-103 (human normal fibroblasts); 3-day exposure |
Why This Matters
Researchers developing targeted anticancer agents require compounds with a favorable therapeutic index; casticin's selective inhibition of tumor cells while sparing normal fibroblasts reduces confounding cytotoxicity in co-culture and in vivo models.
- [1] Kobayakawa J, et al. G2-M arrest and antimitotic activity mediated by casticin, a flavonoid isolated from Viticis Fructus (Vitex rotundifolia Linne fil.). Cancer Lett. 2004;208(1):59-64. View Source
